molecular formula C22H36N4O2 B8260066 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline

Cat. No.: B8260066
M. Wt: 388.5 g/mol
InChI Key: USMBUUYKOUQDCF-UHFFFAOYSA-N
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Description

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline is a complex organic compound that features a piperidine and piperazine moiety. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline typically involves multiple steps, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group This is followed by the alkylation of the protected piperidine with an appropriate ethyl halide The resulting intermediate is then reacted with piperazine to form the desired compound

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated anilines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine and piperazine moieties allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-piperidyl Methacrylate
  • N-Phenyl-4-piperidinamine
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline is unique due to its dual piperidine and piperazine structure, which provides it with distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex pharmaceuticals and in various research applications.

Properties

IUPAC Name

tert-butyl 4-[2-[4-(4-aminophenyl)piperazin-1-yl]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c1-22(2,3)28-21(27)26-12-9-18(10-13-26)8-11-24-14-16-25(17-15-24)20-6-4-19(23)5-7-20/h4-7,18H,8-17,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMBUUYKOUQDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCN(CC2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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